molecular formula C18H27ClN2O4S B7719876 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide

1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide

Cat. No. B7719876
M. Wt: 402.9 g/mol
InChI Key: QWNKXLDXEBUZOB-UHFFFAOYSA-N
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Description

1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide, also known as ML277, is a small molecule inhibitor that targets the Kv7.1 potassium channel. This compound has gained significant attention in the scientific community due to its potential applications in treating cardiac arrhythmias and other related disorders. In

Mechanism of Action

1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide acts as a selective inhibitor of the Kv7.1 potassium channel by binding to a specific site on the channel. This binding prevents the channel from opening, thus reducing the flow of potassium ions and prolonging the action potential duration. This effect is particularly beneficial in cardiac cells, where the prolonged action potential duration can prevent arrhythmias.
Biochemical and Physiological Effects
1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has been shown to have significant effects on the electrical activity of cardiac cells. In addition to its role in regulating the Kv7.1 channel, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has also been found to inhibit other potassium channels, including Kv7.2 and Kv7.4. This broad-spectrum effect can lead to off-target effects and potential toxicity. However, studies have shown that 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has a high degree of selectivity for Kv7.1 channels, minimizing the risk of toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide is its selectivity for Kv7.1 channels, which makes it an ideal tool for studying the role of these channels in cardiac function. 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the broad-spectrum effect of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide on other potassium channels can also be a limitation, as it can lead to off-target effects and potential toxicity.

Future Directions

1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its potential applications in treating cardiac arrhythmias and other related disorders. One possible direction is to investigate the use of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide in combination with other drugs to enhance its efficacy and minimize potential side effects. Another direction is to explore the role of Kv7.1 channels in other physiological processes, such as insulin secretion and neuronal function, and to investigate the potential applications of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide in these areas. Overall, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide represents a promising tool for studying the role of Kv7.1 channels in various physiological processes, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with pentylamine to form 5-chloro-2-methoxy-N-pentylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has been extensively studied for its potential applications in treating cardiac arrhythmias. The Kv7.1 potassium channel plays a crucial role in regulating the repolarization of cardiac action potentials. Dysfunction of this channel can lead to various cardiac arrhythmias, including long QT syndrome. 1-((5-chloro-2-methoxyphenyl)sulfonyl)-N-pentylpiperidine-3-carboxamide has shown promising results in restoring the normal function of Kv7.1 channels and preventing arrhythmias in animal models.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-pentylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O4S/c1-3-4-5-10-20-18(22)14-7-6-11-21(13-14)26(23,24)17-12-15(19)8-9-16(17)25-2/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNKXLDXEBUZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-pentylpiperidine-3-carboxamide

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